2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide
Description
The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide features a cyclopenta[d]pyrimidinone core modified with a diethylamino-propyl chain at position 1 and a thioacetamide group at position 4, linked to a meta-methylphenyl (m-tolyl) substituent. The synthesis likely follows established alkylation protocols for thiopyrimidines, as seen in analogous compounds (e.g., alkylation of 6-methyl-2-thiopyrimidin-4-one with chloroacetamides) .
Properties
IUPAC Name |
2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2S/c1-4-26(5-2)13-8-14-27-20-12-7-11-19(20)22(25-23(27)29)30-16-21(28)24-18-10-6-9-17(3)15-18/h6,9-10,15H,4-5,7-8,11-14,16H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAANMIMGWIFMJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, synthesis, and related research findings.
Structural Characteristics
This compound features a cyclopentapyrimidine core with a thioether linkage and a diethylamino group that enhances its solubility and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 430.6 g/mol.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a broad spectrum of biological activities, including:
- Antitumor Activity : Compounds derived from pyrimidine scaffolds have shown significant anticancer properties. For instance, the cyclopenta[d]pyrimidine derivatives have been linked to inhibition of various cancer targets such as cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
- Antibacterial Properties : The presence of the thioether moiety has been associated with enhanced antibacterial activity against various pathogens. Thioacetamides are known to exhibit this kind of activity, suggesting potential applications in treating bacterial infections .
- Central Nervous System (CNS) Effects : The diethylamino group may confer CNS depressant or anticonvulsant properties, as seen in other compounds with similar functionalities .
Synthesis
The synthesis of this compound typically involves multi-step reactions that can include:
- Formation of the Cyclopentapyrimidine Core : This step may involve cyclization reactions using appropriate precursors.
- Thioether Formation : The introduction of the thioether linkage is crucial for enhancing biological activity.
- Final Acetylation : This step involves attaching the m-tolyl acetamide moiety to complete the synthesis.
Detailed reaction schemes and conditions for these steps are essential for replicating the synthesis in laboratory settings.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
These findings highlight the potential of this compound as a candidate for further pharmacological investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound belongs to a family of 2-[(pyrimidinyl)thio]acetamide derivatives. Key structural analogs differ in:
- Aryl substituents on the acetamide group.
- Aminoalkyl chains on the cyclopenta[d]pyrimidinone core.
Table 1: Comparative Analysis of Structural Analogs
Physicochemical and Pharmacokinetic Implications
- Diethylamino vs.
- Aryl Substituents :
- The m-tolyl group (meta-methyl) offers moderate electron-donating effects and steric bulk, balancing solubility and target binding.
- 2,3-Dichlorophenyl () introduces strong electron-withdrawing effects, which may improve metabolic stability but reduce solubility .
- 4-Trifluoromethoxyphenyl () enhances electron-withdrawing and hydrophobic interactions, likely improving target affinity but increasing molecular weight .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Optimizing reaction conditions (e.g., solvent polarity, temperature, catalyst use) is critical. For example, analogs with cyclopenta[d]pyrimidine scaffolds achieved yields of 53–80% by adjusting reaction time and using ethanol/piperidine as a solvent system (). Purification via recrystallization or column chromatography is recommended, as seen in compounds with similar acetamide backbones (mp 197–230°C, 1H NMR purity checks) .
Q. What analytical techniques are essential for characterizing this compound’s structure and purity?
- Methodological Answer : Use a combination of 1H NMR (DMSO-d6, δ 2.03–12.50 ppm for cyclopenta-pyrimidine protons), LC-MS (m/z 326–344 [M+H]+ for mass confirmation), and elemental analysis (C, N, S content within 0.1% of theoretical values) ( ). Differential scanning calorimetry (DSC) can verify melting points (e.g., 197–230°C) and detect polymorphs .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Implement a split-plot experimental design (randomized blocks with time as a factor) to assess degradation under humidity, light, and temperature. Monitor via HPLC for impurity profiles and LC-MS for degradation products, as applied in cyclopenta-pyrimidine analogs (). Include accelerated stability testing (40°C/75% RH for 6 months) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC50 values)?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., fixed cell lines, ATP-based viability tests). Analyze batch-to-batch purity variations (e.g., <95% purity in vs. 53% yield in ) and solvent effects (DMSO vs. ethanol). Use multivariate regression to isolate variables like substituent positioning (e.g., diethylamino vs. phenoxy groups) impacting activity .
Q. How can computational modeling predict this compound’s binding affinity to target proteins?
- Methodological Answer : Employ molecular docking (AutoDock Vina) with crystal structures of homologous targets (e.g., cyclin-dependent kinases). Validate using free energy perturbation (FEP) for ΔG calculations. Compare with analogs like N-(2-ethylphenyl)-2-[(3-methyl-4-oxo-cyclopenta-thienopyrimidinyl)sulfanyl]acetamide ( ). Adjust diethylamino-propyl substituents to optimize steric/electronic interactions .
Q. What experimental frameworks assess this compound’s environmental fate and ecotoxicological risks?
- Methodological Answer : Follow the INCHEMBIOL project’s tiered approach ():
- Phase 1 : Measure logP (octanol-water partitioning) and hydrolysis rates.
- Phase 2 : Use microcosm studies to track abiotic/biotic degradation (e.g., soil/water matrices).
- Phase 3 : Evaluate chronic toxicity in Daphnia magna or algae (OECD 202/201 guidelines) .
Q. How do structural modifications (e.g., thioacetamide vs. phenoxy linkages) alter pharmacokinetic properties?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., replacing m-tolyl with 2,3-dichlorophenyl or 4-phenoxy-phenyl groups) (). Compare logD, plasma protein binding (equilibrium dialysis), and metabolic stability (human liver microsomes). Use QSAR models to correlate substituent electronic parameters (Hammett σ) with bioavailability .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
